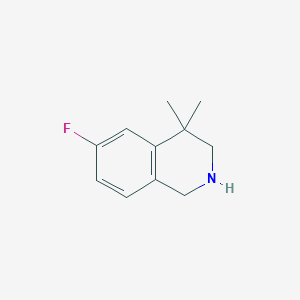

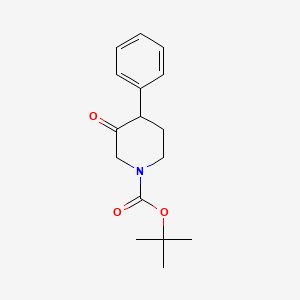

Tert-butyl 3-oxo-4-phenylpiperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 3-oxo-4-phenylpiperidine-1-carboxylate is a chemical compound with the molecular formula C16H21NO3 . It has a molecular weight of 275.35 . The IUPAC name for this compound is tert-butyl 3-oxo-4-phenyl-1-piperidinecarboxylate .

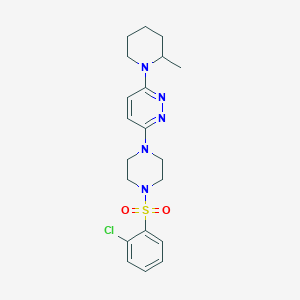

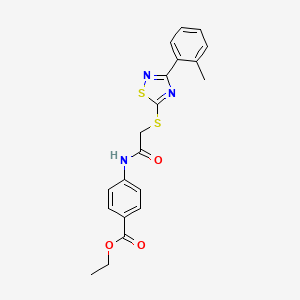

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H21NO3/c1-16(2,3)20-15(19)17-10-9-13(14(18)11-17)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 275.35 . The storage temperature for this compound is -10 degrees .Aplicaciones Científicas De Investigación

Environmental Occurrence, Fate, and Toxicity of Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants, which include compounds related to Tert-butyl 3-oxo-4-phenylpiperidine-1-carboxylate, have been widely studied for their environmental occurrence, human exposure, and toxicity. These compounds are used in industrial and commercial products to prevent oxidative reactions and prolong product shelf life. Studies suggest that some synthetic phenolic antioxidants may cause hepatic toxicity, have endocrine-disrupting effects, or even be carcinogenic. Future research directions include investigating novel antioxidants with lower toxicity and environmental impact (Liu & Mabury, 2020).

Applications in Nonchromatographic Bioseparation Processes

Three-phase partitioning (TPP) is a nonchromatographic bioseparation technology that has gained attention for the extraction, separation, and purification of bioactive molecules from natural sources. TPP's versatility in separating proteins, enzymes, plant oils, polysaccharides, and other small molecule organic compounds makes it a promising area for future development, especially in the food and medical fields. The review emphasizes the need for understanding TPP's detailed partitioning rule to better utilize this technology (Yan et al., 2018).

Microbial Degradation of Oxygenates in the Subsurface

The degradation of fuel oxygenates such as methyl tert-butyl ether (MTBE) and its key intermediate, tert-butyl alcohol (TBA), in the subsurface has been reviewed to understand their biodegradability under various redox conditions. Despite MTBE and TBA being biodegradable under oxic and nearly all anoxic conditions, degradation pathways under anoxic conditions have not yet been elucidated. This review highlights the importance of site-specific conditions in the degradation processes and the need for reliable in situ degradation rates for MTBE and TBA (Schmidt et al., 2004).

Biodegradable Fuels and Chemicals

The enzymatic production of biodiesel through transesterification has been explored as a green alternative to chemical processes. Enzymatic processes produce high purity products and enable easy separation from byproducts like glycerol. However, the cost of enzymes remains a challenge. Strategies such as using tert-butanol as a solvent, continuous removal of glycerol, and stepwise addition of methanol have been found to reduce inhibitory effects, increasing the process's cost-effectiveness (Ranganathan et al., 2008).

Propiedades

IUPAC Name |

tert-butyl 3-oxo-4-phenylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-16(2,3)20-15(19)17-10-9-13(14(18)11-17)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBZIXYGSCLOCQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(=O)C1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-benzyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2876326.png)

![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2876337.png)

![3-(1H-benzo[d]imidazol-2-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B2876342.png)

![5-[(8-Methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylic acid](/img/structure/B2876345.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2876347.png)